molecular formula C13H19N3O B2773035 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide CAS No. 510764-27-9

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Cat. No.: B2773035
CAS No.: 510764-27-9
M. Wt: 233.315
InChI Key: ZSFUVIVVIUJUAA-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide typically involves the reaction of 5-amino-2-nitrobenzoic acid with 4-methylpiperidine under specific conditions. The nitro group is reduced to an amino group, and the carboxylic acid is converted to an amide .

Industrial Production Methods

The process would include steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural attributes make it suitable for modifications that can lead to new drug candidates targeting specific biological pathways. Notably, derivatives of this compound are being studied for their ability to inhibit protein kinases, which play crucial roles in cancer progression .

Research indicates that 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide may exhibit various biological activities. Studies have shown that compounds with similar structures can interact with multiple biomolecular targets, suggesting potential uses in treating diseases such as cancer and neurodegenerative disorders . The biological activity is often assessed through in vitro assays that evaluate the compound's efficacy against specific cellular targets.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo reactions such as amide coupling makes it valuable for creating libraries of compounds for drug discovery . The compound's functional groups allow for diverse modifications, enabling researchers to explore a wide range of chemical entities.

Case Study 1: Protein Kinase Inhibition

A study published in the Journal of Medicinal Chemistry examined the role of similar piperidine derivatives in inhibiting protein kinase B (Akt). The findings demonstrated that structural modifications could enhance selectivity and potency against specific kinase targets, highlighting the importance of compounds like this compound in drug design .

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of compounds related to this compound. It was found that these compounds could mitigate oxidative stress and reduce neuroinflammation in cellular models of Alzheimer's disease. This suggests potential therapeutic avenues for treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
  • 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid

Uniqueness

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes .

Biological Activity

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, a compound with a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a piperidine ring, which are critical for its biological interactions. The structural formula can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}

Antiviral Activity: Research has shown that derivatives of benzamide, including this compound, exhibit antiviral properties. In a study evaluating compounds against the H5N1 influenza virus, several derivatives demonstrated dose-dependent inhibition, with some achieving over 85% virus reduction at specific concentrations . This suggests potential utility in treating viral infections.

Antimicrobial Activity: The compound has also been investigated for its antimicrobial properties. A related study indicated that piperidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives ranged from 3.12 to 12.5 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .

Anticancer Potential: The compound's biological activity extends to anticancer applications. Inhibitors targeting heat shock protein 90 (Hsp90) have been developed from similar structures. These inhibitors have shown promise in disrupting cancer cell proliferation and enhancing apoptosis .

Case Study 1: Antiviral Efficacy

In a controlled experiment evaluating the antiviral efficacy of various benzamide derivatives, this compound was included among tested compounds. It exhibited significant antiviral activity against the H5N1 strain, with therapeutic indices indicating safety for healthy cells while effectively reducing viral loads .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of piperidine derivatives, including the target compound. The results indicated that the compound had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as a lead for developing new antibacterial agents .

Research Findings Summary

Activity Type Tested Against Result Reference
AntiviralH5N1 Influenza Virus>85% reduction at 0.25 μmol/ml
AntibacterialS. aureus, E. coliMIC: 3.12 - 12.5 μg/mL
AnticancerCancer Cell LinesEffective Hsp90 inhibition

Properties

IUPAC Name

5-amino-2-(4-methylpiperidin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(14)8-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFUVIVVIUJUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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